molecular formula C19H24N4O2 B11001282 3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide

Cat. No.: B11001282
M. Wt: 340.4 g/mol
InChI Key: VEJXVMKBZLUARF-UHFFFAOYSA-N
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Description

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrimidine ring and a tetrahydropyran moiety, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(oxan-4-ylmethyl)benzamide

InChI

InChI=1S/C19H24N4O2/c1-13-10-14(2)22-19(21-13)23-17-5-3-4-16(11-17)18(24)20-12-15-6-8-25-9-7-15/h3-5,10-11,15H,6-9,12H2,1-2H3,(H,20,24)(H,21,22,23)

InChI Key

VEJXVMKBZLUARF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCC3CCOCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzamide core using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine or benzamide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrimidine derivatives can inhibit various cancer-related pathways. For instance, pyrimidine-based compounds have been developed as inhibitors of the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial in tumor angiogenesis . The specific compound may exhibit similar properties due to its structural components.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of pyrimidine derivatives. Compounds with similar structures have demonstrated abilities to alleviate cognitive impairments and reduce neuroinflammation in animal models of Alzheimer's disease . This suggests that 3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide could be further explored for similar therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Pyrimidine Ring : Starting from appropriate precursors to create the 4,6-dimethylpyrimidine structure.
  • Coupling Reactions : Utilizing amine coupling techniques to attach the tetrahydropyran and benzamide components.
  • Purification : Techniques such as crystallization or chromatography are employed to purify the final product.

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure.
  • Mass Spectrometry (MS) : To determine molecular weight and purity.

Case Studies and Research Findings

StudyFindings
Research on Pyrimidine DerivativesHighlights the versatility of pyrimidine as a pharmacophore in drug design; suggests potential for anticancer and neuroprotective applications.
Inhibition StudiesReports on enzyme inhibition by related benzamide compounds; indicates potential for developing therapeutics targeting Alzheimer's disease.
Neuroprotective MechanismsExplores mechanisms by which similar compounds alleviate cognitive deficits; supports investigation into related structures for neuroprotection.

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is unique due to its combination of a benzamide core, a pyrimidine ring, and a tetrahydropyran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.

Biological Activity

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide, identified by its CAS number 1401559-35-0, is a compound of interest due to its potential therapeutic applications. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

The molecular formula of this compound is C19H24N4O2C_{19}H_{24}N_{4}O_{2}, with a molecular weight of approximately 340.42 g/mol. Its structural features include a pyrimidine ring and a tetrahydropyran moiety, which are known to influence biological activity through various mechanisms.

Biological Activity Overview

Research into the biological activity of this compound reveals several potential effects:

  • Antidepressant Activity : Similar compounds have shown significant antidepressant effects in animal models. For instance, structural analogs have been tested for their ability to inhibit monoamine transporters, leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain .
  • Antitumor Potential : Compounds with similar structural motifs have been investigated for their antitumor properties. The presence of the pyrimidine ring is often associated with enhanced activity against cancer cell lines due to its ability to interfere with nucleic acid synthesis .
  • Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective effects in preclinical studies, suggesting that this compound may also confer protection against neurodegenerative processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:

CompoundStructural FeatureBiological ActivityReference
Compound APyrimidine ringAntidepressant
Compound BTetrahydropyranNeuroprotective
Compound CBenzamide linkageAntitumor

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

  • Study on Antidepressant Activity : A study demonstrated that a similar compound significantly reduced immobility in the forced swim test at doses of 10 mg/kg, indicating its potential as an antidepressant .
  • Antitumor Efficacy : Research on analogs showed promising results against various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range, suggesting effective cytotoxicity .
  • Neuroprotection : Another investigation highlighted that certain derivatives could protect neuronal cells from oxidative stress-induced damage, further supporting the neuroprotective hypothesis .

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